molecular formula C31H42O13 B1244955 Ligurobustoside O

Ligurobustoside O

Cat. No.: B1244955
M. Wt: 622.7 g/mol
InChI Key: UGBXTEQHQHJRAF-GIFALGDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ligurobustoside O is a monoterpenoid glycoside isolated from the leaves of Ligustrum robustum, a plant traditionally used in Chinese medicine. Its molecular structure includes a double bond, four hydroxyl groups, and an additional methyl substituent, distinguishing it from closely related analogs like Ligurobustoside K ().

Properties

Molecular Formula

C31H42O13

Molecular Weight

622.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H42O13/c1-16(2)21(34)11-5-17(3)13-14-40-30-27(39)29(44-31-26(38)25(37)24(36)18(4)41-31)28(22(15-32)42-30)43-23(35)12-8-19-6-9-20(33)10-7-19/h6-10,12-13,18,22,24-33,36-39H,1,5,11,14-15H2,2-4H3/b12-8+,17-13+/t18-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1

InChI Key

UGBXTEQHQHJRAF-GIFALGDASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OC/C=C(\C)/CCC(=O)C(=C)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CCC(=O)C(=C)C)O)O)O)O

Synonyms

ligurobustoside O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares Ligurobustoside O with key analogs, emphasizing substituents, sugar moieties, and functional groups:

Compound Molecular Features Substituents Sugar Units Key Structural Distinctions
This compound C27H38O12 (inferred from ) Double bond, 4 hydroxyls, methyl group α-L-rhamnose, β-D-glucose Methyl group absent in Ligurobustoside K
Ligurobustoside K C26H36O12 () Double bond, 4 hydroxyls α-L-rhamnose, β-D-glucose Lacks methyl group present in O
Ligurobustoside E1 (2E)-3,7-dimethyl-2,6-octadien-1-yl 3-O-(α-L-rhamnopyranosyl)-6-O-(cis-p-coumaroyl)-β-D-glucopyranoside () cis-p-coumaroyl, double bond α-L-rhamnose, β-D-glucose cis-p-coumaroyl substitution
Ligurobustoside Y 2-methyl-2-propen-1-yl 3-O-(α-L-rhamnopyranosyl)-6-O-(cis-p-coumaroyl)-β-D-glucopyranoside () cis-p-coumaroyl, propenyl group α-L-rhamnose, β-D-glucose Propenyl aglycone vs. methylated aglycone in O
Ligurobustoside N Not fully detailed () Presumed similar to O with structural variations Likely α-L-rhamnose, β-D-glucose Exact substituents unspecified

Key Observations :

  • Coumaroyl Substitution : Unlike E1 and Y, which feature cis-p-coumaroyl groups, this compound’s substitution pattern is unspecified but likely critical for enzyme binding .
  • Aglycone Diversity: The aglycone (non-sugar) moiety varies (e.g., propenyl in Y vs. methylated in O), influencing molecular interactions .

Bioactivity Comparison

While direct data for this compound are unavailable, insights can be inferred from structurally related compounds:

Enzyme Inhibition
  • FAS Inhibition: Ligurobustoside analogs like compound 5 () exhibit FAS inhibition comparable to Orlistat.
  • α-Glucosidase/Amylase Inhibition : Most Ligurobustosides show weak α-glucosidase inhibition (IC50 > 100 μM), but substituents like cis-p-coumaroyl (in E1) may enhance activity .
Antioxidant Activity
  • ABTS Radical Scavenging : Compounds 1–3 and 5–8 () demonstrate strong ABTS activity (IC50: 10–20 μM), surpassing ascorbic acid. This compound’s hydroxyl and methyl groups may modulate similar effects .
  • DPPH Activity : Most Ligurobustosides lack DPPH scavenging, suggesting structural specificity in antioxidant mechanisms .

Implications for Diabetes and Oxidative Stress Management

This compound’s structural features align with compounds targeting multiple pathways in diabetes:

  • Dual Activity: Potential synergy between antioxidant effects (ABTS scavenging) and enzyme inhibition (FAS, α-glucosidase) could mitigate hyperglycemia and oxidative damage .
  • Structure-Activity Relationships (SAR) : The methyl group in O may enhance membrane permeability compared to K, improving bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligurobustoside O
Reactant of Route 2
Ligurobustoside O

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